ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a fluoro and methoxy group on the phenyl ring, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with pyrrole in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity, while the ester group facilitates its transport across cell membranes. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate: Similar structure but lacks the pyrrole ring.
2-(2-Fluoro-4-methoxyphenyl)-1H-pyrrole: Similar structure but lacks the ester group.
Uniqueness
Ethyl 2-(2-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the combination of the pyrrole ring, fluoro and methoxy groups, and the ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C15H16FNO3 |
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Molecular Weight |
277.29 g/mol |
IUPAC Name |
ethyl 2-[2-(2-fluoro-4-methoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C15H16FNO3/c1-3-20-15(18)10-17-8-4-5-14(17)12-7-6-11(19-2)9-13(12)16/h4-9H,3,10H2,1-2H3 |
InChI Key |
DNOAKNZAWQPXLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C2=C(C=C(C=C2)OC)F |
Origin of Product |
United States |
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